1,1-Ethylene-5alpha-androst-2-en-17-one
Description
1,1-Ethylene-5α-androst-2-en-17-one is a synthetic steroid derivative characterized by an ethylene group at the 1,1-position and a ketone at the 17-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for muscle relaxants. Its synthesis from epiandrosterone, catalyzed by silica-supported sulfuric acid, achieves an 87.1% yield under optimized conditions (105°C, 5:1 catalyst-to-substrate ratio, 4.5% acidity) .
Properties
Molecular Formula |
C21H30O |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethylspiro[5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-1,1'-cyclopropane]-17-one |
InChI |
InChI=1S/C21H30O/c1-19-11-9-17-15(16(19)7-8-18(19)22)6-5-14-4-3-10-21(12-13-21)20(14,17)2/h3,10,14-17H,4-9,11-13H2,1-2H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
KQTZUFIFDBSGIH-YLQUGHGXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C5(CC5)C=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C5(CC5)C=CC4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Ethylene-5alpha-androst-2-en-17-one involves several steps, starting from commercially available steroids. The synthetic route typically includes the formation of the cyclopropane ring at the 1,1-position of the androstane skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1,1-Ethylene-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the 2-en position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Ethylene-5alpha-androst-2-en-17-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its role as a pheromone in certain animals, such as elephants and boars.
Industry: It is used in the development of dietary supplements and performance-enhancing products.
Mechanism of Action
The mechanism of action of 1,1-Ethylene-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone, it binds to these receptors, leading to the activation of specific genes that promote anabolic effects, such as muscle growth and increased strength . The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to protein synthesis and muscle hypertrophy .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Androstane Derivatives
5α-Androst-2-en-17-one (CAS 963-75-7)
- Structure : Shares the Δ² unsaturation and 17-ketone but lacks the 1,1-ethylene group.
- Synthesis : Derived via dehydration of epiandrosterone .
- Applications : Used in synthesizing 4α/4β-epoxy derivatives for aromatase and 5α-reductase inhibition studies .
- NMR Data : δ 0.78 (s, 19-CH₃), 0.87 (s, 18-CH₃), 5.59 (m, 2-H and 3-H) .
17β-Hydroxy-2-oxa-5α-androstan-3-one
Functionalized Derivatives
3-Acetyl-5α-androst-2-en-17β-ol (CAS 17006-89-2)
- Structure : Features a 3-acetyl group and 17β-hydroxyl instead of a 17-ketone.
1-Methylene-5α-androstan-3α-ol-17-one
Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
